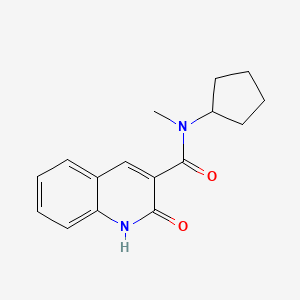
N-(4-methylcyclohexyl)-2-(2-oxoazepan-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylcyclohexyl)-2-(2-oxoazepan-1-yl)acetamide, commonly known as MOAA, is a chemical compound that has gained significant attention in the scientific community. MOAA is a cyclic urea derivative that has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, pharmacology, and biochemistry.
Aplicaciones Científicas De Investigación
MOAA has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, MOAA has been investigated as a potential drug candidate for the treatment of various diseases, such as cancer, inflammation, and neurological disorders. In pharmacology, MOAA has been studied for its effects on the central nervous system, cardiovascular system, and immune system. In biochemistry, MOAA has been used as a tool to study protein-ligand interactions and enzyme kinetics.
Mecanismo De Acción
The exact mechanism of action of MOAA is not fully understood, but it is believed to act as an allosteric modulator of various receptors and enzymes. MOAA has been shown to bind to the active site of enzymes and alter their activity, leading to changes in cellular signaling pathways. MOAA has also been shown to interact with various receptors, such as GABA receptors and adenosine receptors, leading to changes in neurotransmitter release and neuronal excitability.
Biochemical and Physiological Effects:
MOAA has been shown to have various biochemical and physiological effects, depending on the target enzyme or receptor. In the central nervous system, MOAA has been shown to have anxiolytic and sedative effects, possibly through its interactions with GABA receptors. In the cardiovascular system, MOAA has been shown to have vasodilatory effects, possibly through its interactions with adenosine receptors. MOAA has also been shown to have anti-inflammatory and antioxidant effects, possibly through its interactions with various enzymes and receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MOAA has several advantages for lab experiments, such as its high purity and stability. MOAA is also readily available from commercial sources, making it easy to obtain for research purposes. However, MOAA has some limitations, such as its low solubility in water and limited bioavailability in vivo. These limitations can be overcome by using appropriate solvents and delivery methods, such as encapsulation in liposomes or nanoparticles.
Direcciones Futuras
There are several future directions for research on MOAA. One possible direction is to investigate its potential as a drug candidate for the treatment of various diseases, such as cancer, inflammation, and neurological disorders. Another direction is to study its interactions with various enzymes and receptors in more detail, to better understand its mechanism of action. Additionally, the development of new synthetic methods for MOAA and its derivatives could lead to the discovery of new compounds with improved properties and therapeutic potential.
Conclusion:
In conclusion, MOAA is a promising chemical compound that has gained significant attention in the scientific community. Its potential applications in various fields of science, including medicinal chemistry, pharmacology, and biochemistry, make it an attractive target for research. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of MOAA have been discussed in this paper. Further research on MOAA and its derivatives could lead to the discovery of new compounds with improved properties and therapeutic potential.
Métodos De Síntesis
The synthesis of MOAA involves the reaction of 4-methylcyclohexylamine with ethyl chloroacetate, followed by the addition of sodium hydroxide and acetic acid to obtain the final product. The yield of MOAA can be improved by optimizing the reaction conditions, such as temperature, pH, and reaction time.
Propiedades
IUPAC Name |
N-(4-methylcyclohexyl)-2-(2-oxoazepan-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2/c1-12-6-8-13(9-7-12)16-14(18)11-17-10-4-2-3-5-15(17)19/h12-13H,2-11H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDKIKDSXFGXPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)CN2CCCCCC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylcyclohexyl)-2-(2-oxoazepan-1-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(2,4-dimethylphenyl)methyl]-N,5-dimethylpyrazine-2-carboxamide](/img/structure/B7475692.png)
![1,3-dimethyl-N-(2-methylpropyl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7475699.png)





![6-[(3,4-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7475768.png)


